![molecular formula C10H6ClN3 B15222545 4-Chloropyrazolo[1,5-a]quinoxaline](/img/structure/B15222545.png)
4-Chloropyrazolo[1,5-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloropyrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoxaline ring, with a chlorine atom attached at the 4th position of the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyrazolo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloropyrazole with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloropyrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrazoloquinoxaline derivatives.
Substitution: Formation of various substituted pyrazoloquinoxaline derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties .
Wirkmechanismus
The mechanism of action of 4-Chloropyrazolo[1,5-a]quinoxaline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloropyrazolo[1,5-a]pyrazine
- Imidazo[1,5-a]pyrazolo[5,1-c]pyrazine
- Quinoxaline derivatives
Comparison: 4-Chloropyrazolo[1,5-a]quinoxaline is unique due to its specific ring structure and the presence of a chlorine atom at the 4th position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while quinoxaline derivatives are known for their broad range of biological activities, the presence of the chlorine atom in this compound can enhance its binding affinity to certain molecular targets, making it a more potent bioactive molecule .
Eigenschaften
Molekularformel |
C10H6ClN3 |
|---|---|
Molekulargewicht |
203.63 g/mol |
IUPAC-Name |
4-chloropyrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C10H6ClN3/c11-10-9-5-6-12-14(9)8-4-2-1-3-7(8)13-10/h1-6H |
InChI-Schlüssel |
FZBWXIQYKLEOEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=NN23)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B15222463.png)
![Rel-2-(tert-butyl) 3-ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15222465.png)

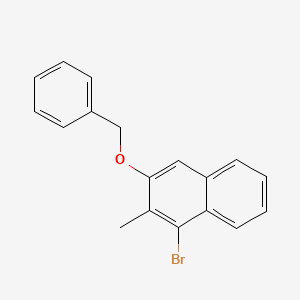

![3-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B15222491.png)
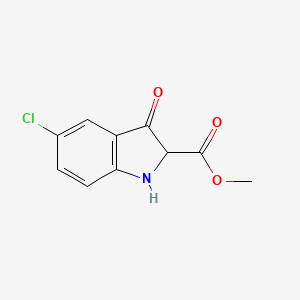

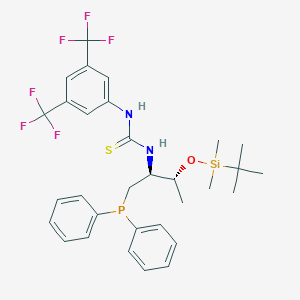

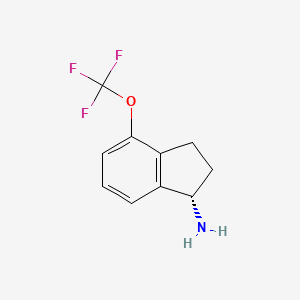
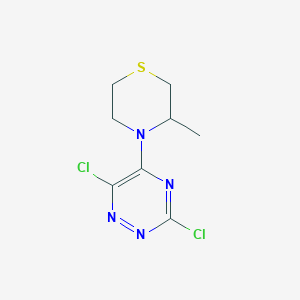
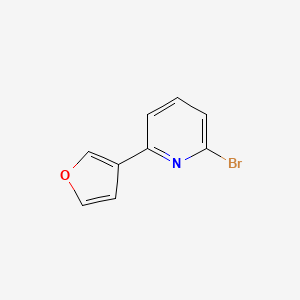
![2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15222561.png)
